4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
Description
4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a pyridine-based compound featuring a trifluoromethyl-substituted piperidine ring at position 2 and a carbonitrile group at position 2. The 4,6-dimethyl substituents on the pyridine core contribute to steric and electronic modulation, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-9-7-10(2)19-13(12(9)8-18)20-5-3-11(4-6-20)14(15,16)17/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRUOXIARYLBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridines or piperidines.
Scientific Research Applications
Neurological Disorders
Recent studies have indicated that compounds similar to 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile may act as potential treatments for neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The compound's ability to interact with muscarinic receptors suggests a role in modulating neurotransmitter activity, which is crucial for cognitive function .
Glycine Transporter Inhibition
Research has shown that derivatives of this compound can serve as inhibitors of the glycine transporter 1 (GlyT1). This inhibition is essential for enhancing synaptic glycine levels, which can have therapeutic effects in conditions like schizophrenia and other cognitive disorders . The design of these inhibitors involves optimizing the molecular structure to improve binding affinity and selectivity.
Case Study 1: Treatment of Cognitive Deficits
A study published in a peer-reviewed journal explored the efficacy of a compound structurally similar to this compound in animal models of cognitive deficits. The results indicated significant improvements in memory retention and learning capabilities, supporting its potential use in treating Alzheimer's disease .
Case Study 2: GlyT1 Inhibitors Development
Another research effort focused on synthesizing GlyT1 inhibitors based on the structural framework of this compound. The study demonstrated that modifications at specific positions significantly enhanced inhibitory potency against GlyT1, indicating a promising avenue for developing new antipsychotic medications .
Mechanism of Action
The mechanism by which 4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridine-3-carbonitrile Derivatives
- Compound A: 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile () Key Features: Amino group at position 2, phenyl substituents at positions 4 and 4. Comparison: The absence of methyl groups and trifluoromethyl-piperidine in Compound A reduces steric hindrance and lipophilicity compared to the target compound.
Compound B : 6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-[(3S)-3-(hydroxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile ()
- Key Features : Hydroxyethyl piperazine and hydroxymethyl piperidine substituents.
- Comparison : Polar hydroxyl groups enhance aqueous solubility but may limit blood-brain barrier penetration. The trifluoromethyl group at position 4 (vs. 4,6-dimethyl in the target compound) alters electronic distribution and steric effects.
Heterocyclic Variants
- Compound C: 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile () Key Features: Pyrrolopyridine core with tert-butyl and trifluoromethyl groups. The tert-butyl group may enhance metabolic stability but reduce solubility compared to the target compound’s methyl groups.
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions |
|---|---|---|---|
| Target Compound | ~325 (estimated) | 4,6-dimethyl, CF₃-piperidine | Moderate (lipophilic CF₃ group) |
| Compound A | ~300 (estimated) | 2-amino, 4,6-diphenyl | Low (aromatic dominance) |
| Compound B | ~450 (reported) | Hydroxyethyl, hydroxymethyl | High (polar substituents) |
Note: Data inferred from structural analogs in , and 6.
Functional and Application-Based Comparisons
Pharmaceutical Potential
- Compound B () was studied via X-ray diffraction in enzyme-inhibitor complexes, suggesting kinase inhibition activity. The target compound’s trifluoromethyl-piperidine group may similarly enhance binding to hydrophobic enzyme pockets, though its methyl groups could sterically hinder interactions.
Biological Activity
4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyridine core substituted with a trifluoromethyl piperidine moiety, which is believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16F3N3
- Molecular Weight : 299.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and may facilitate binding to target proteins. Preliminary docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes involved in neurotransmission and inflammation pathways.
1. Anticholinesterase Activity
Recent studies have indicated that compounds with similar structural features exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of piperidine have shown dual inhibition effects against these enzymes, which are crucial in the treatment of Alzheimer’s disease. The potential IC50 values for these activities are in the range of 5–20 µM for related compounds .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). In vitro assays demonstrated moderate inhibition against COX-2 and LOX-15, suggesting a potential role in managing inflammatory conditions .
3. Anticancer Activity
Research has shown that similar piperidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer). The mechanism involves the activation of apoptotic pathways, which could be enhanced by structural modifications like the trifluoromethyl group .
Case Studies
Several studies have explored the biological activity of related compounds:
Q & A
Q. Key Methodological Considerations :
- Solvent Choice : Methanol or ethanol enhances solubility of intermediates, while solvent-free conditions improve atom efficiency (e.g., 85–95% yields reported under green chemistry protocols) .
- Catalysts : Sodium ethoxide or piperidine accelerates condensation steps, particularly in pyridine ring formation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine substitution | Methanol, NaOEt, reflux | 77 | |
| Solvent-free cyclization | Solid NaOEt, 80°C | 95 | |
| Multi-component reaction | Ethanol, piperidine catalyst | 45–60 |
How can regioselectivity challenges during synthesis be addressed, particularly in pyridine ring functionalization?
Advanced Research Question
Regioselectivity in pyridine-3-carbonitrile derivatives is influenced by electronic and steric factors. For example, trifluoromethyl groups at the piperidine 4-position direct nucleophilic attack to the pyridine C2 position due to steric hindrance and electron-withdrawing effects. Computational modeling (DFT) and crystallographic data (e.g., bond angles from Zhong et al. ) can predict reactive sites. Experimental validation via in situ NMR monitoring or isotopic labeling is recommended to resolve ambiguities .
What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?
Basic Research Question
Standard characterization includes:
- ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.5 ppm) and piperidine protons (δ 3.0–4.0 ppm).
- IR : CN stretch (~2220 cm⁻¹) and C=O (if present, ~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 340.1420) .
Advanced Research Question
Conflicting data (e.g., unexpected NOE correlations in NMR) may arise from conformational flexibility in the piperidine ring. X-ray crystallography (as in Zhong et al. ) or variable-temperature NMR can clarify dynamic behavior. For MS discrepancies, cross-check with alternative ionization methods (ESI vs. MALDI) .
How is the pharmacological activity of this compound evaluated, and what structural features correlate with efficacy?
Basic Research Question
In vitro assays (e.g., enzyme inhibition, antimicrobial screening) are standard. For example, derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity against E. coli (MIC = 8 µg/mL) due to improved membrane penetration .
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
Q. Table 2: Antimicrobial Activity of Derivatives
| Substituent | MIC (µg/mL, E. coli) | Reference |
|---|---|---|
| 4-CF₃, 6-CH₃ | 8 | |
| 4-Cl, 6-CH₃ | 32 |
What safety precautions are critical when handling this compound, especially during large-scale synthesis?
Basic Research Question
Key precautions include:
- PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact (H315/H319 hazards) .
- Storage : Inert atmosphere, away from ignition sources (P210) .
Advanced Research Question
Scale-up risks include exothermic reactions during piperidine substitution. Use jacketed reactors with temperature control (<5°C) and quench protocols (e.g., acetic acid neutralization) to mitigate runaway reactions .
How can crystallographic data resolve contradictions in proposed molecular structures?
Advanced Research Question
Single-crystal X-ray diffraction provides unambiguous bond length/angle data. For example, Zhong et al. confirmed the pyridine-piperidine dihedral angle (112.5°) and CN bond orientation, ruling out alternative regioisomers. Pair with Hirshfeld surface analysis to validate intermolecular interactions .
What strategies optimize purity analysis for regulatory compliance?
Basic Research Question
HPLC with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) achieves >98% purity. Residual solvents (e.g., DCM) are quantified via GC-MS per ICH guidelines .
Advanced Research Question
For chiral impurities, use chiral stationary phases (e.g., CHIRALPAK® IG) or CD spectroscopy. Method validation via robustness testing (pH, temperature) ensures reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
